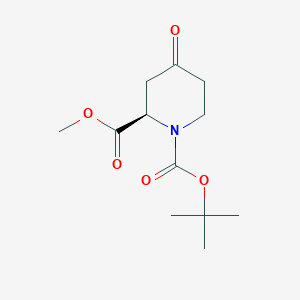

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Description

BenchChem offers high-quality (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLQPZIUYTLGR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: A Chiral Keystone for Drug Discovery

FOR IMMEDIATE RELEASE

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as the foundational architecture for complex active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity and safety. This technical guide provides an in-depth exploration of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate , a versatile chiral intermediate whose structural features are pivotal in the synthesis of a new generation of therapeutics.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's properties, synthesis, analytical characterization, and applications.

Compound Identification and Properties

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a functionalized piperidine derivative featuring a chiral center at the C-2 position. The presence of the N-Boc protecting group and the methyl ester at the C-2 carboxylate position, combined with the ketone at the C-4 position, makes it a highly valuable and reactive intermediate for further chemical transformations.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate |

| CAS Number | 1799811-83-8 |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol [1] |

| Racemic CAS | 81357-18-8[1] |

| (S)-Enantiomer CAS | 756486-14-3 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Typical supplier data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

The Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of a chiral center, as seen in (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, allows for the precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets such as enzymes and receptors. The 4-oxo functionality serves as a versatile handle for introducing further diversity, for instance, through reductive amination to install various amine-containing side chains.

Synthesis and Stereochemical Control

General Asymmetric Synthetic Strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with the desired stereochemistry.

-

Asymmetric Catalysis: The use of chiral catalysts, such as proline and its derivatives or transition metal complexes with chiral ligands, can induce enantioselectivity in the formation of the piperidine ring from achiral precursors.

-

Chiral Resolution: A racemic mixture of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can be separated into its constituent enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Enzymatic Resolution: Enzymes, such as lipases or proteases, can be employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A plausible synthetic approach involves the Dieckmann condensation of a suitably protected amino diester, where the chirality is introduced early in the synthetic sequence.

Caption: A generalized workflow for the asymmetric synthesis of the target molecule.

Analytical Characterization

The structural integrity and enantiomeric purity of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Analysis:

While a publicly available, peer-reviewed spectrum for the (R)-enantiomer is not currently available, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and a series of multiplets for the diastereotopic protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbons of the ketone, ester, and carbamate groups, as well as for the carbons of the tert-butyl group and the piperidine ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone (around 1720 cm⁻¹), the ester (around 1740 cm⁻¹), and the carbamate (around 1690 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecular ion [M+H]⁺ and other adducts.

Chiral Purity Analysis:

Ensuring the enantiomeric excess (e.e.) is critical.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for separating and quantifying enantiomers. A suitable chiral stationary phase (CSP), such as those based on polysaccharide derivatives, would be used to resolve the (R) and (S) enantiomers.

-

Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and more efficient separations.

Caption: A typical analytical workflow for the characterization of the final product.

Applications in Drug Synthesis

While specific examples detailing the use of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate in the synthesis of named drug candidates are not widely disclosed in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The 4-oxopiperidine core is a key component in many CNS-active agents, antivirals, and enzyme inhibitors.

The strategic value of this chiral building block lies in its potential to be elaborated into more complex structures. For instance, the ketone can be converted to a chiral alcohol, which can act as a hydrogen bond donor or be further functionalized. Reductive amination of the ketone provides a straightforward route to 4-amino-piperidine derivatives, a common feature in many pharmaceuticals.

Safety and Handling

As with all laboratory chemicals, (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate represents a highly valuable and versatile chiral building block for the pharmaceutical industry. Its unique combination of functional groups and defined stereochemistry provides a powerful tool for the synthesis of complex and enantiomerically pure drug candidates. As the demand for more sophisticated and selective therapeutics continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase.

References

A comprehensive list of references will be compiled as more specific peer-reviewed data becomes available. The information presented herein is based on established principles of organic chemistry and data aggregated from chemical suppliers and databases.

Sources

The Strategic Application of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate in Modern Drug Discovery

An In-Depth Guide for Researchers and Medicinal Chemists

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. Its strategic importance lies in the stereochemically defined piperidine core, a privileged scaffold in medicinal chemistry, coupled with orthogonal protecting groups that allow for selective chemical manipulation. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and applications, offering a technical resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Profile

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, with a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol , possesses a unique combination of functional groups that are instrumental to its synthetic utility. The molecule features a piperidine ring, a common motif in numerous approved drugs, with a ketone at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 2-position in the (R)-configuration.

The Boc group provides a robust yet readily cleavable protecting group for the nitrogen atom, stable to a wide range of reaction conditions but easily removed under acidic conditions. The methyl ester at the chiral center offers a handle for further chemical transformations, such as amide bond formation or reduction. The ketone functionality at the 4-position is a versatile precursor for introducing further diversity, for instance, through reductive amination or Grignard reactions.

Table 1: Physicochemical Properties of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | |

| Molecular Weight | 257.28 g/mol | |

| CAS Number | 1799811-83-8 | |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate | |

| Synonyms | (R)-4-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,!", ratio=auto]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-1.9!"]; C4 [label="C", pos="0,-2.4!"]; C5 [label="C", pos="1.2,-1.9!"]; C6 [label="C", pos="1.2,-0.5!"];

C_boc [label="C", pos="0,1.4!"]; O_boc1 [label="O", pos="-0.8,2.1!"]; O_boc2 [label="O", pos="1.2,1.4!"]; C_tert [label="C", pos="2.4,2.1!"]; C_tert1 [label="C", pos="2.4,3.5!"]; C_tert2 [label="C", pos="3.6,1.4!"]; C_tert3 [label="C", pos="1.2,2.8!"];

C_ester [label="C", pos="-2.4,0!"]; O_ester1 [label="O", pos="-2.4,1.2!"]; O_ester2 [label="O", pos="-3.6,-0.5!"]; C_methyl [label="C", pos="-4.8,-0.1!"];

O_keto [label="O", pos="0,-3.6!"]; H_chiral [label="H", pos="-1.8,-0.1!", fontcolor="#5F6368"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

N1 -- C_boc; C_boc -- O_boc1 [style=double]; C_boc -- O_boc2; O_boc2 -- C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3;

C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl;

C4 -- O_keto [style=double]; C2 -- H_chiral [style=dashed]; }

Figure 1: Chemical structure of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure piperidine derivatives is a critical challenge in organic chemistry. For (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a common and effective strategy involves a Dieckmann condensation of a suitably protected amino diester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings.

The causality behind this choice of synthetic route is rooted in the ready availability of chiral starting materials from the "chiral pool," such as amino acids, which allows for the straightforward introduction of the desired stereochemistry at the C-2 position.

Figure 2: General synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate could be synthesized, based on established chemical principles.

Step 1: Synthesis of the Acyclic Amino Diester Precursor

-

N-Boc Protection: (R)-Glutamic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture like THF/water to yield N-Boc-(R)-glutamic acid. The Boc group is crucial for preventing unwanted side reactions at the nitrogen atom in subsequent steps.

-

Diesterification: The resulting N-Boc protected glutamic acid is then subjected to esterification. For instance, treatment with diazomethane or with methanol under acidic catalysis (e.g., using sulfuric acid or thionyl chloride) would yield the corresponding dimethyl ester.

Step 2: Dieckmann Condensation

-

Cyclization: The N-Boc protected amino diester is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) or toluene. The base abstracts a proton from the carbon alpha to one of the ester groups, generating an enolate.

-

Intramolecular Attack: The enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to the formation of a cyclic β-keto ester intermediate.

-

Work-up: The reaction is quenched with a mild acid to neutralize the base and protonate the intermediate.

Step 3: Decarboxylation and Oxidation (if necessary)

-

Depending on the exact substitution pattern of the starting material, a decarboxylation step might be necessary to arrive at the 4-oxopiperidine structure. This is typically achieved by heating the β-keto ester in the presence of acid or base.

-

If the cyclization yields a hydroxyl group, a subsequent oxidation step using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation would be required to generate the ketone at the 4-position.

This self-validating system ensures that the stereochemistry of the starting (R)-glutamic acid is retained throughout the synthesis, leading to the desired (R)-enantiomer of the final product.

Applications in Drug Development

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Chiral piperidine scaffolds, in particular, are of high interest as they allow for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity.[1][2]

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively modify the different functional groups. For instance:

-

Reductive Amination at the 4-Position: The ketone can be converted into a diverse range of secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing substituents that can modulate the pharmacological activity of the final compound.

-

Modification of the Ester Group: The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This allows for the introduction of another point of diversity and the potential for additional interactions with the biological target.

-

Deprotection and N-Functionalization: The Boc group can be removed under acidic conditions, and the resulting secondary amine can be functionalized with a wide array of substituents, further expanding the chemical space that can be explored.

The introduction of chiral piperidine scaffolds into small molecules has been shown to be a promising strategy for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing potential cardiac toxicity.[1][2]

Conclusion

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a high-value chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of orthogonally protected functional groups provide medicinal chemists with a versatile platform for the synthesis of novel and complex molecular entities. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway to access this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral building blocks will undoubtedly play an increasingly critical role in the future of medicine.

References

-

PubChem. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

Sources

An In-depth Technical Guide to (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical properties, synthesis, and characterization of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling and application of this compound, grounded in established scientific principles.

Compound Overview and Significance

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a derivative of 4-piperidone, incorporates a chiral center at the 2-position, making it a valuable synthon for the enantioselective synthesis of complex nitrogen-containing heterocyclic compounds. The presence of the N-Boc protecting group and the methyl ester functionality allows for selective chemical transformations, rendering it a versatile intermediate in the synthesis of pharmaceutical agents.

The core structure, a substituted piperidine, is a prevalent motif in numerous approved drugs, highlighting the importance of chiral building blocks like the title compound in accessing novel chemical space with therapeutic potential.

Physicochemical Properties

Precise, experimentally determined physical property data for the specific (R)-enantiomer is not extensively available in peer-reviewed literature. However, based on data from public chemical databases and the properties of structurally related compounds, we can provide a comprehensive profile.

Table 1: Physicochemical Properties of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

| Property | Value | Source & Notes |

| Molecular Formula | C₁₂H₁₉NO₅ | PubChem[1] |

| Molecular Weight | 257.28 g/mol | PubChem[1] |

| CAS Number | 81357-18-8 (Racemic) | PubChem[1] |

| 756486-14-3 ((S)-enantiomer) | Ambeed | |

| Appearance | Expected to be a colorless to pale yellow oil or a low melting solid | Inferred from similar compounds |

| Melting Point | Not available for (R)-enantiomer. | A structurally similar compound, tert-butyl 4-oxopiperidine-1-carboxylate, has a melting point of 71-72 °C. |

| Boiling Point | Not available for (R)-enantiomer. | The related compound N-Boc-Piperidine-4-carboxylic acid methyl ester has a predicted boiling point of 307.4±35.0 °C.[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General property of N-Boc protected esters |

| XLogP3 | 0.5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 72.9 Ų | PubChem (Computed)[1] |

Expert Insight: The Boc group imparts significant lipophilicity, while the ester and ketone functionalities provide polarity. This balance dictates its solubility and chromatographic behavior. The lack of a definitive melting point for the enantiomer suggests it may be a challenging compound to crystallize or may exist as an oil at room temperature.

Synthesis and Experimental Protocols

The most logical and widely practiced approach for the synthesis of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is the esterification of its corresponding carboxylic acid precursor, (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS No. 1212176-33-4). Several methods can be employed for this transformation, with the choice often depending on scale, available reagents, and desired purity.

Recommended Synthetic Pathway: Esterification of the Carboxylic Acid Precursor

The conversion of the carboxylic acid to the methyl ester is a standard transformation in organic synthesis. Given the presence of the acid-labile Boc protecting group, mild reaction conditions are paramount.

Caption: Synthetic route from the carboxylic acid precursor.

Detailed Experimental Protocol: Esterification with Diazomethane

This method is highly efficient and proceeds under very mild conditions, thus preserving the integrity of the Boc-protecting group. However, diazomethane is a highly toxic and potentially explosive reagent . This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

(R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

-

Diazomethane solution in diethyl ether (prepared in situ or from a commercial generator)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous diethyl ether.

-

Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Quenching: Continue stirring at 0 °C for 30 minutes. Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

Self-Validating System & Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the higher Rf product spot. The final product's purity should be confirmed by NMR spectroscopy and mass spectrometry.

Safety Considerations for Diazomethane

-

Toxicity and Explosivity: Diazomethane is extremely toxic and a potent carcinogen. It is also explosive, especially in concentrated form or in the presence of sharp surfaces.[3][4]

-

Handling: Always use specialized, flame-polished glassware with no ground-glass joints. Work behind a blast shield in a dedicated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and suitable gloves (e.g., neoprene or butyl rubber).[3]

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard in this regard.

Caption: A typical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the methyl ester (a singlet at ~3.7 ppm), and the diastereotopic protons of the piperidine ring.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyls of the ketone, ester, and carbamate, as well as the carbons of the piperidine ring and the protecting group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected molecular ion peak would correspond to the exact mass of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expect strong absorption bands for the ketone C=O stretch (~1720 cm⁻¹), the ester C=O stretch (~1740 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹).

Chiral Analysis

To confirm the enantiomeric purity of the (R)-enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A suitable chiral stationary phase would be required to resolve the (R) and (S) enantiomers.

Handling, Storage, and Stability

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

-

Stability: The N-Boc group is sensitive to strong acids. Care should be taken to avoid acidic conditions during handling and in subsequent reactions unless deprotection is intended. The compound is generally stable under neutral and basic conditions.

Conclusion

References

-

Environmental Health & Safety, University of Nevada, Reno. Diazomethane Standard Operating Procedure Template. [Link]

-

The West Group, University of Alberta. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

-

PubChem. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

-

UConn Environmental Health & Safety. Brueckner Lab-Specific Standard Operating Procedure (LSOP): Diazald and Diazomethane Generators. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

Sources

- 1. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 5. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

An In-depth Technical Guide to (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: A Key Chiral Building Block in Modern Drug Discovery

Introduction

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with strategically placed functional groups, makes it a valuable intermediate for the synthesis of complex molecular architectures, most notably as a key building block for the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic intermediate are fundamental for its effective use and handling.

| Identifier | Value | Source |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate | PubChem |

| CAS Number | 1799811-83-8 | Key Organics[1] |

| Molecular Formula | C₁₂H₁₉NO₅ | PubChem[2] |

| Molecular Weight | 257.28 g/mol | PubChem[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OC | PubChem[2] |

| InChIKey | ROHLQPZIUYTLGR-MRVPVSSYSA-N | PubChem[2] |

Table 1: Key Identifiers for (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

| Property | Predicted Value | Source |

| XLogP3 | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 257.126323 g/mol | PubChem[2] |

| Topological Polar Surface Area | 72.9 Ų | PubChem[2] |

Table 2: Predicted Physicochemical Properties.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Key Transformations

A plausible retrosynthetic pathway involves the disconnection of the piperidine ring at the C2-C3 and N1-C6 bonds, suggesting a Dieckmann condensation of a suitably substituted amino-diester. The chirality at the C2 position is typically introduced early in the synthesis, often through the use of a chiral starting material or an asymmetric catalytic step.

Figure 1: Retrosynthetic approach for the target molecule.

Plausible Synthetic Protocol (Adapted from Patent Literature)

The following protocol is a generalized procedure adapted from synthetic routes described in patents for Niraparib intermediates.[1][3] It is intended for illustrative purposes and requires optimization and validation.

Step 1: Synthesis of the Acyclic Amino-Diester Precursor

This step typically involves the alkylation of a protected chiral amino acid derivative. For instance, starting from a derivative of L-aspartic acid, where the amino group is protected with a Boc group and the side-chain carboxylic acid is esterified, a two-carbon unit can be introduced at the α-position to the other ester group.

Step 2: Intramolecular Dieckmann Condensation

The acyclic diester is then subjected to an intramolecular Dieckmann condensation to form the 4-oxopiperidine ring. This reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the other ester carbonyl group.

-

Reagents and Conditions:

-

Substrate: Acyclic N-Boc-amino diester

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

-

Solvent: Anhydrous, aprotic solvent like tetrahydrofuran (THF) or toluene.

-

Temperature: The reaction is typically carried out at low to ambient temperatures, depending on the base used.

-

Work-up: Acidic work-up to neutralize the base and protonate the resulting β-keto ester enolate.

-

Causality Behind Experimental Choices:

-

Choice of Base: A strong base is required to deprotonate the α-carbon of the ester to form the reactive enolate. A non-nucleophilic base is crucial to avoid side reactions such as transesterification or hydrolysis of the ester groups.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the strong base and the enolate intermediate are highly reactive towards water.

-

Aprotic Solvent: An aprotic solvent is used to prevent protonation of the enolate intermediate, which would halt the cyclization reaction.

Figure 2: Workflow for the Dieckmann Condensation step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the diastereotopic protons of the piperidine ring (multiplets in the range of 2.5-4.5 ppm). The proton at the chiral center (C2) would likely appear as a multiplet.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the carbonyl carbons of the ketone (around 205-210 ppm), the two ester groups (around 170-175 ppm), and the Boc-protected nitrogen (around 155 ppm). The carbons of the piperidine ring and the tert-butyl and methyl groups will also have distinct chemical shifts.

Mass Spectrometry (MS)

-

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 258.1. A common fragmentation pattern for Boc-protected amines is the loss of the Boc group, which would result in a fragment ion at m/z 158.1. Another potential fragmentation is the loss of the tert-butyl group, leading to a fragment at m/z 202.1.[4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to tert-butyl, methyl ester, and piperidine ring protons. |

| ¹³C NMR | Resonances for ketone, ester, and carbamate carbonyls, as well as aliphatic carbons. |

| MS (ESI+) | [M+H]⁺ at m/z 258.1, with characteristic fragments from loss of Boc and tert-butyl groups. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming enantiomeric purity. |

Table 3: Summary of Expected Analytical Data.

Application in Drug Development: Synthesis of Niraparib

The primary application of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is as a key chiral intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of certain types of cancer.[3][5] The (R)-stereochemistry of this building block is crucial for the pharmacological activity of the final drug molecule.

The Role of PARP in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancer cells with certain DNA repair defects, such as BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality.

Synthetic Workflow from the Piperidine Intermediate to Niraparib

The synthesis of Niraparib from (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves several key transformations, as outlined in various patents.[1][3]

Figure 3: High-level synthetic workflow from the chiral piperidine intermediate to Niraparib.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

-

Hazard Identification: Based on the Safety Data Sheet for CAS number 1799811-83-8, this compound is not classified as hazardous. However, it is recommended to handle it with the care due to a laboratory chemical.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a valuable and versatile chiral building block in modern pharmaceutical synthesis. Its importance is underscored by its role as a key intermediate in the production of the PARP inhibitor Niraparib. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in drug discovery and development. The methodologies for its enantioselective synthesis, while proprietary in some aspects, rely on fundamental principles of organic chemistry, offering opportunities for further process development and optimization.

References

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. Retrieved January 21, 2026, from [Link]

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

PubChem. (n.d.). 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Retrieved January 21, 2026, from [Link]

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. Best Niraparib Intermediate CAS No. 1171197-20-8 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate synthesis precursors

An In-Depth Technical Guide to the Synthesis Precursors of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Abstract

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a highly valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active compounds.[1] Its stereodefined structure, featuring a piperidine core functionalized at the C2 and C4 positions, demands synthetic strategies that can precisely control stereochemistry. This technical guide provides an in-depth analysis of the primary precursor classes and synthetic methodologies for accessing this target molecule. We will explore three dominant strategies: the utilization of the chiral pool, specifically amino acids; the application of catalytic asymmetric methods to construct the chiral center; and the enantioselective functionalization of pyridine derivatives through dearomatization. For each strategy, we will elucidate the underlying chemical logic, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule, (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, reveals several logical disconnections that form the basis of modern synthetic approaches. The primary challenge is the stereoselective installation of the carboxylate group at the C2 position in the (R)-configuration.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to three principal synthetic philosophies:

-

Chiral Pool Synthesis: Employing naturally occurring enantiopure molecules, such as amino acids, where the stereocenter is pre-existing.

-

Catalytic Asymmetric Synthesis: Creating the chiral center from a prochiral precursor using a chiral catalyst.[2]

-

Substrate-Controlled Synthesis: Starting with a planar aromatic system, like pyridine, and introducing chirality through diastereoselective or enantioselective transformations.[3]

The Chiral Pool Approach: Synthesis from L-Glutamic Acid

The use of readily available and inexpensive chiral starting materials is a highly efficient strategy. L-glutamic acid is an ideal precursor for the target molecule as it possesses the required carbon backbone and the correct absolute stereochemistry at the eventual C2 position.

The synthetic logic involves protecting the amine, differentiating the two carboxylic acid groups, and then executing a series of functional group manipulations to facilitate intramolecular cyclization. This pathway leverages the inherent chirality of the starting material, obviating the need for an asymmetric catalyst or chiral auxiliary.

Caption: Workflow for synthesis from L-Glutamic Acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is adapted from principles described in the synthesis of substituted piperidines from amino acid precursors.[4]

-

Step 1: Protection and Esterification:

-

Suspend L-glutamic acid in methanol. Cool the mixture to 0 °C.

-

Bubble HCl gas through the suspension or add thionyl chloride dropwise to catalyze the formation of the dimethyl ester.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base like triethylamine (TEA).

-

Stir at room temperature until the amine is fully protected. Purify by column chromatography to yield (R)-1-tert-butyl 5-methyl 2-(methoxycarbonyl)pentanedioate.

-

-

Step 2: Selective Reduction:

-

Dissolve the diester in a solvent such as tetrahydrofuran (THF) or methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise. This selectively reduces the γ-ester to the corresponding primary alcohol due to chelation effects with the N-Boc group.

-

Monitor the reaction by TLC. Upon completion, quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify to obtain (R)-tert-butyl 2-(methoxycarbonyl)-5-hydroxypentanoate.

-

-

Step 3: Hydroxyl Group Activation:

-

Dissolve the alcohol in dichloromethane and cool to 0 °C.

-

Add pyridine or triethylamine, followed by p-toluenesulfonyl chloride (TsCl).

-

Stir the reaction until the starting material is consumed. The tosylate is formed, converting the hydroxyl into a good leaving group.

-

-

Step 4: Intramolecular Cyclization:

-

Treat the crude tosylate with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous solvent like THF.

-

The N-Boc protected nitrogen acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the piperidine ring. This yields (R)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate.

-

-

Step 5: Oxidation to the Ketone:

-

Dissolve the 4-hydroxypiperidine intermediate in dichloromethane.

-

Perform an oxidation reaction using standard conditions, such as Swern oxidation (oxalyl chloride, DMSO, TEA) or Dess-Martin periodinane, to convert the secondary alcohol to the desired ketone.

-

After workup and purification, the final product, (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is obtained.

-

Catalytic Asymmetric Synthesis

Asymmetric catalysis offers a powerful and elegant alternative, constructing the chiral center with high enantioselectivity from a prochiral precursor.[5] The most common strategies involve an intramolecular cyclization where the stereochemistry is dictated by a chiral catalyst.

Asymmetric Intramolecular Aza-Michael Addition

This approach involves the cyclization of an acyclic precursor containing both a nucleophilic amine and a Michael acceptor. Chiral phosphoric acids have proven to be highly effective catalysts for such transformations, activating the Michael acceptor and organizing the transition state to favor the formation of one enantiomer.[6]

Caption: Asymmetric Aza-Michael Cyclization Workflow.

Experimental Protocol: Catalytic Asymmetric Cyclization

This protocol is conceptualized based on established methodologies for chiral phosphoric acid-catalyzed aza-Michael reactions.[6]

-

Precursor Synthesis: Synthesize the acyclic precursor, methyl 6-((tert-butoxycarbonyl)amino)-5-oxohept-2-enoate, via standard organic transformations (e.g., aldol condensation followed by amine addition).

-

Asymmetric Cyclization:

-

In a dry flask under an inert atmosphere (argon or nitrogen), dissolve the acyclic precursor in a non-polar solvent like toluene or dichloromethane.

-

Add the chiral phosphoric acid catalyst (e.g., a derivative of BINOL, 1-5 mol%).

-

Stir the reaction at the optimized temperature (ranging from -20 °C to room temperature), monitoring by HPLC or TLC for conversion and enantiomeric excess.

-

Upon completion, the reaction can be quenched or directly purified by silica gel chromatography to isolate the enantioenriched (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

-

Dearomatization of Pyridine Derivatives

The dearomatization of pyridines is a robust strategy for accessing highly functionalized piperidines.[3] This route typically involves the partial reduction of a pyridine precursor to a dihydropyridine, followed by an enantioselective hydrogenation or other functionalization to install the desired stereocenter.

The synthesis begins with a commercially available pyridine derivative, such as methyl pyridine-2-carboxylate. The key steps are the controlled reduction to a non-aromatic intermediate and the subsequent asymmetric hydrogenation.

Caption: Synthesis via Pyridine Dearomatization.

Experimental Protocol: Pyridine Dearomatization

This protocol is a representative sequence based on known pyridine reduction and asymmetric hydrogenation methods.[3][7]

-

Activation and Partial Reduction:

-

React methyl pyridine-2-carboxylate with an activating agent like ethyl chloroformate, followed by reduction with sodium borohydride (NaBH₄) in methanol. This sequence typically yields a mixture of dihydropyridine regioisomers, primarily the 1,2-dihydropyridine derivative.

-

-

N-Boc Protection: The resulting dihydropyridine can be protected with Boc₂O to yield the more stable N-Boc-1,2-dihydropyridine precursor.

-

Asymmetric Hydrogenation:

-

Charge an autoclave or high-pressure reactor with the N-Boc dihydropyridine precursor and a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Dissolve the components in a suitable solvent (e.g., methanol or THF).

-

Pressurize the reactor with hydrogen gas (H₂) to the required pressure and stir at a set temperature until the reaction is complete.

-

This step reduces the double bonds and sets the C2 stereocenter with high enantioselectivity, yielding (R)-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

-

-

Oxidation at C4: Introduction of the 4-oxo group at this late stage is challenging. A more effective strategy involves starting with a 4-methoxypyridine derivative. The methoxy group is carried through the reduction sequence and is then cleaved (e.g., with BBr₃) and oxidized in the final step to afford the target 4-oxopiperidine.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on several factors, including cost, scalability, available equipment, and the desired level of enantiopurity.

| Strategy | Precursors | Key Advantages | Key Disadvantages |

| Chiral Pool | L-Glutamic Acid | Inexpensive, readily available starting material; Absolute stereochemistry is pre-defined; No need for expensive chiral catalysts. | Can involve multiple steps of functional group interconversion; Overall yield may be moderate. |

| Asymmetric Catalysis | Acyclic Amino-enones | Potentially very short and elegant route; High enantioselectivity is achievable; Amenable to catalyst optimization. | Chiral catalysts can be expensive; Synthesis of the acyclic precursor may be non-trivial; Optimization of reaction conditions required. |

| Pyridine Dearomatization | Pyridine derivatives | Access to a wide variety of substitution patterns; Robust and often high-yielding reactions. | Requires high-pressure equipment for hydrogenation; Late-stage functionalization can be complex; Metal catalysts can be costly. |

Conclusion

The synthesis of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can be effectively achieved through several distinct and powerful strategies. The chiral pool approach using L-glutamic acid is a classic and cost-effective method that is well-suited for large-scale synthesis where the starting material's inherent chirality is a significant advantage. Catalytic asymmetric methods , particularly intramolecular aza-Michael additions, represent the state-of-the-art in enantioselective synthesis, offering high efficiency and elegance, making them ideal for discovery chemistry and the rapid generation of analogs. Finally, the dearomatization of pyridines provides a versatile and robust platform for producing a wide array of substituted piperidines, though it may require more specialized equipment and complex multi-step sequences. The selection of the optimal precursor and methodology should be guided by a careful consideration of project-specific goals, balancing factors of cost, time, scale, and synthetic flexibility.

References

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(1), 41-47. Available at: [Link]

-

Muthuramalingam, S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

-

Yang, M., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(11), 3751-3754. Available at: [Link]

-

Amat, M., et al. (2001). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (2), 261-262. Available at: [Link]

-

Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(5), 629-635. Available at: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2963-2977. Available at: [Link]

-

Yoshikai, N. (2021). Rewiring amino acids to piperidines. Nature Synthesis, 1(1), 1-2. Available at: [Link]

-

Al-hadedi, A. A. M. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of York). White Rose eTheses Online. Available at: [Link]

-

Shvartsberg, M. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5360. Available at: [Link]

-

Ortiz-Rojas, L. A., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 27(19), 6599. Available at: [Link]

-

Wurz, R. P., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Available at: [Link]

-

Clarke, G. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. (Doctoral dissertation, University of St Andrews). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10400214. Available at: [Link]

-

Mondal, S., et al. (2016). Catalytic Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated ortho-Quinone Methides. Angewandte Chemie International Edition, 55(41), 12617-12621. Available at: [Link]

-

Wurz, R. P., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234-12235. Available at: [Link]

-

Kumar, P., & Singh, V. K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385408. Available at: [Link]

-

Zhang, Y., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available at: [Link]

-

Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. Available at: [Link]

-

Denmark, S. E., & Jacobsen, E. N. (2000). Catalytic asymmetric synthesis. Accounts of Chemical Research, 33(6), 324. Available at: [Link]

-

Reisman, S. (n.d.). Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. Available at: [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

-

Reisman, S. E. (n.d.). Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. Available at: [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12992764, tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. Available at: [Link]

-

Movassaghi, M., et al. (2013). A General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors. Journal of the American Chemical Society, 135(10), 4092-4104. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. Available at: [Link]

-

Markovic, R., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 66(8), 505-511. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and theoretical underpinnings of key analytical techniques used to characterize this chiral molecule. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights into experimental design and data interpretation.

Introduction to (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The piperidine ring is a common scaffold in many pharmaceutical agents, and the specific stereochemistry and functional groups of this molecule make it a valuable building block for the synthesis of complex target molecules. The presence of a Boc-protecting group, a methyl ester, and a ketone provides multiple avenues for further chemical modification. Accurate spectroscopic characterization is paramount to ensure the structural integrity and stereochemical purity of this compound in any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

The structure of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, with a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol , presents several key features that are readily identifiable by spectroscopic methods.[1] These include the tert-butyl and methyl ester groups, the piperidine ring protons, and the carbonyl groups of the ketone and the carbamate.

| Compound Name | (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate |

| Synonyms | Methyl 1-Boc-4-oxopiperidine-2-carboxylate, 1-BOC-4-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER |

| CAS Number | 1799811-83-8[2] |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the protons of the tert-butyl group, the methyl ester, and the piperidine ring. The protons on the piperidine ring will appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the neighboring functional groups, particularly the electron-withdrawing carbonyls and the nitrogen atom.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (Boc) | ~1.45 | singlet | 9H |

| Methyl (ester) | ~3.70 | singlet | 3H |

| Piperidine ring H | 2.20 - 4.50 | multiplets | 7H |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. Key signals to identify include the carbonyl carbons of the ketone, ester, and carbamate, the quaternary carbon and methyl carbons of the Boc group, the methyl carbon of the ester, and the carbons of the piperidine ring.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (ketone) | ~205 |

| Carbonyl (ester) | ~170 |

| Carbonyl (Boc) | ~155 |

| Quaternary (Boc) | ~80 |

| Piperidine C2 | ~55 |

| Methyl (ester) | ~52 |

| Piperidine C3, C5, C6 | 35 - 50 |

| Methyl (Boc) | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 258.13. Fragmentation patterns can also provide structural information, such as the loss of the tert-butyl group (C₄H₉) leading to a fragment at m/z 202.08.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate will be characterized by strong absorption bands corresponding to the carbonyl groups.

Expected IR Absorption Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C=O (ketone) | ~1720 | Strong |

| C=O (ester) | ~1740 | Strong |

| C=O (carbamate) | ~1690 | Strong |

| C-H (alkane) | 2850 - 3000 | Medium-Strong |

| C-O | 1000 - 1300 | Strong |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry Sample Preparation (ESI)

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

IR Spectroscopy Sample Preparation (ATR)

-

Place a small amount of the neat sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

Caption: Workflow for the spectroscopic characterization of the target compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. For instance, the molecular weight determined by MS should be consistent with the molecular formula derived from NMR and elemental analysis. The functional groups identified by IR spectroscopy must correspond to the signals observed in the ¹³C NMR spectrum. Any discrepancy in the data from these orthogonal techniques would indicate an issue with the sample's purity or an incorrect structural assignment.

Conclusion

The spectroscopic characterization of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a critical step in its application in research and development. By employing a combination of NMR, MS, and IR spectroscopy, a comprehensive and validated structural analysis can be achieved. This guide provides the foundational knowledge and practical considerations for scientists working with this important chiral building block.

References

-

PubChem. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [Link]

-

Synthesis of Chiral 1,4,2-Oxazaphosphepines. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

-

PubChem. 1-Boc-4-Methylpiperidine. [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. [Link]

-

PubChem. tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following content is synthesized from available chemical safety data, structural analogy, and established best practices in organic synthesis laboratories. The core objective is to equip researchers with the knowledge to mitigate risks and ensure a self-validating system of safety when working with this compound.

Compound Identification and the Data Imperative

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a specific stereoisomer of a substituted piperidine. The presence of the N-Boc (tert-butoxycarbonyl) protecting group and the methyl ester at the 2-position makes it a valuable and complex intermediate.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate | PubChem |

| Molecular Formula | C₁₂H₁₉NO₅ | PubChem[1] |

| Molecular Weight | 257.28 g/mol | PubChem[1] |

| CAS Number | 81357-18-8 (for the racemate, specific (R) may vary) | PubChem[1] |

Hazard Assessment: An Evidence-Based Approach

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, we can project the primary hazards associated with (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

Projected GHS Hazard Classifications:

| Hazard Class | GHS Category | Hazard Statement | Basis of Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistent finding across multiple Boc-protected piperidines.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Consistent finding across multiple Boc-protected piperidines.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Consistent finding across multiple Boc-protected piperidines.[2] |

The rationale behind this projection is the shared piperidine core and the presence of functional groups that can act as irritants. The parent piperidine heterocycle is known to be corrosive, and while the N-Boc group mitigates this, the overall molecule retains irritant properties.[3][4]

Core Directive: The Safe Handling Workflow

A self-validating safety protocol is not merely a list of rules, but a workflow that incorporates checks and balances. The following diagram and detailed steps outline this process.

Caption: A three-phase workflow for handling the target compound.

Experimental Protocol: A Step-by-Step Guide

Objective: To safely weigh and prepare a solution of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate for reaction.

Pillar 1: Expertise & Experience (Causality)

-

Why a fume hood? The compound is presumed to be a respiratory irritant. A certified chemical fume hood is the primary engineering control to prevent inhalation of fine particulates.[5]

-

Why nitrile gloves? Nitrile provides good resistance to a wide range of organic solvents and chemicals. Double-gloving is recommended for extended operations.

-

Why anti-static measures? While not highly flammable, fine organic powders can create a dust explosion hazard under specific conditions. Grounding equipment minimizes this risk.

Pillar 2: Trustworthiness (Self-Validation)

-

Pre-use check: Before starting, verify the fume hood's certification date and airflow monitor. This confirms the primary safety barrier is operational.

-

Visual inspection: Before handling, visually inspect personal protective equipment (PPE) for any defects.

-

Buddy system: For complex or scaled-up reactions, working within sight of another researcher provides a crucial layer of safety.

Methodology:

-

Preparation:

-

Don a standard laboratory coat, chemical splash goggles, and nitrile gloves.

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.

-

Have an appropriate chemical spill kit readily accessible.

-

-

Handling the Solid:

-

Place the container of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate on an analytical balance inside the fume hood.

-

Carefully open the container. Avoid any sudden movements that could aerosolize the powder.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

-

Securely close the primary container.

-

Transfer the weighed solid into the reaction vessel.

-

-

Handling the Solution:

-

Slowly add the desired solvent to the reaction vessel containing the solid.

-

If dissolution is exothermic, add the solvent portion-wise to control the temperature.

-

Once dissolved, the solution should be treated with the same precautions as the solid, as skin and eye contact are still primary risks.

-

-

Waste Disposal and Decontamination:

-

Dispose of used weigh boats, gloves, and any contaminated paper towels in a designated solid chemical waste container.

-

Rinse any glassware that came into contact with the compound with a small amount of an appropriate solvent, and pour the rinsate into the designated liquid organic waste container.

-

Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

-

Exposure Control and First Aid: A Proactive Stance

| Exposure Route | Prevention | First Aid Response |

| Inhalation | Handle exclusively in a chemical fume hood.[5] | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Wear nitrile gloves and a lab coat. Avoid exposed skin. | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Wear chemical splash goggles at all times. | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not eat, drink, or smoke in the laboratory.[7] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Stability, Storage, and Incompatibility

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials.

Reactivity and Stability:

-

The compound is expected to be stable under recommended storage conditions.

-

The N-Boc group is labile to strong acids. Avoid contact with strong oxidizing agents and strong acids.[8]

-

Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

The logical relationship for ensuring stability is straightforward:

Caption: Key factors for maintaining chemical stability.

References

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12992764, tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Chemsrc. (2025). (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Retrieved from [Link]

-

CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. In CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10988485, 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10538181, (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

ChemTreat. (2013). SAFETY DATA SHEET. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

The Strategic Role of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive natural products. Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to form key interactions with biological targets. The introduction of chirality to the piperidine ring elevates its importance, enabling a highly specific and nuanced modulation of pharmacological activity. The stereochemistry of a piperidine-containing drug can profoundly influence its efficacy, potency, and safety profile.[1]

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of a key chiral building block: (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate . This molecule, with its defined stereochemistry at the C2 position, offers a strategic entry point for the synthesis of complex, biologically active compounds, particularly in the realms of targeted protein degradation and neurodegenerative disease research.

Commercial Availability and Sourcing

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate and its enantiomers are available from a range of specialty chemical suppliers. However, researchers should note the variations in nomenclature and CAS numbers when sourcing these compounds.

| Compound Name | Stereochemistry | CAS Number | Common Synonyms |